4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of research in drug development.
This compound can be classified under the broader category of imidazo[4,5-c]pyridine derivatives. It is synthesized and studied for its potential applications in treating various diseases, including cancer and inflammatory conditions. The compound's unique structure allows for diverse chemical modifications, which can lead to variations in biological activity.
The synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features:
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical transformations:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction monitoring is crucial using techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is not fully elucidated but is hypothesized to involve:
Experimental studies may reveal specific targets within cellular pathways that this compound affects, providing insights into its therapeutic potential.
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis can provide data on thermal stability and decomposition temperatures.
The primary applications of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
This compound represents a significant area of interest within the field of medicinal chemistry due to its promising biological activities and potential therapeutic applications. Further research is necessary to fully understand its mechanisms and optimize its use in clinical settings.
The compound 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 1010878-91-7) emerged as a significant entity in medicinal chemistry during the early 2010s, with its first reported synthesis documented around 2010–2012 [1] [2]. Its development coincided with intensified research into Janus kinase (JAK) inhibitors, where the imidazo[4,5-c]pyridine scaffold was identified as a privileged structure for kinase modulation. The incorporation of the 2-(trifluoromethoxy)phenyl substituent at the C4 position represented a strategic optimization to enhance target binding affinity and metabolic stability over earlier analogs like 4-(2,3-dichlorophenyl) derivatives [1]. Key milestones include:
Table 1: Discovery Timeline
Year | Milestone | Significance |
---|---|---|
2010 | Initial synthesis reported | CAS registration (1010878-91-7) [2] |
2013 | Patent: GRK5 modulation applications | Potential for metabolic disease treatment [6] |
2014 | Patent: SSAO inhibition demonstrated | Role in glucose uptake regulation [7] |
2015 | Commercial availability as building block | Accelerated SAR studies [2] |
This compound belongs to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine subclass, characterized by a partially saturated bicyclic core. The structure features:
Table 2: Core Scaffold Comparison
Scaffold Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | C₆H₁₀N₃⁺ | 124.16 (base) | Partially saturated, flexible core [3] |
Imidazo[4,5-c]pyridine (Aromatic) | C₆H₅N₃ | 119.12 | Fully planar, rigid structure |
4-(R)-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | C₆H₉N₄⁺ | 137.16 | Triazole ring replaces imidazole [1] |
The hydrogen-bonding profile is critical: The N3 atom acts as an acceptor, while the N1-H (imidazole) and C6-H₂ (methylene) groups serve as donors, facilitating interactions with kinase hinge regions [6].
The -OCF₃ group at the ortho-position of the pendant phenyl ring is a strategic design element that profoundly influences the compound’s physicochemical and biological properties:
Table 3: Impact of Substituent Variations on Bioactivity
Phenyl Substituent | Relative JAK2 IC₅₀ | log P | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
2-(Trifluoromethoxy) | 1.0 (Reference) | 2.38 | >120 |
2,3-Dichloro | 1.5 | 2.85 | 90 |
2-Methoxy | 3.2 | 1.45 | 40 |
Unsubstituted | >10 | 1.20 | 25 |
Structurally analogous bioactive compounds leveraging -OCF₃ include:
The trifluoromethoxy group’s orthogonal orientation minimizes steric clash while maximizing hydrophobic contact, exemplifying its role as a bioisostere for groups like -SCF₃ or -OCF₂H in kinase inhibitor design [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: